2-(Pyrrolidin-1-yl)acetic acid
Overview
Description
“2-(Pyrrolidin-1-yl)acetic acid” is a chemical compound with the empirical formula C6H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . This compound is used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-1-yl)acetic acid derivatives is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular weight of “2-(Pyrrolidin-1-yl)acetic acid” is 129.16 g/mol . The SMILES string representation of the molecule is Cl.OC(=O)CN1CCCC1 .Physical And Chemical Properties Analysis
The physical form of “2-(Pyrrolidin-1-yl)acetic acid” is solid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
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Drug Discovery
- Pyrrolidine, a component of 2-(Pyrrolidin-1-yl)acetic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to explore the pharmacophore space due to sp3-hybridization .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The outcomes of these applications have led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring .
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Treatment of Central Nervous System and Cerebrovascular Disorders
- 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, which can be synthesized from 2-(Pyrrolidin-1-yl)acetic acid, are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects .
- The methods of application or experimental procedures involve the synthesis of 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives .
- These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders .
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Preparation of Pyrazolopyridines as PDE4B Inhibitors
- 2-(2-Oxopyrrolidin-1-yl)acetic acid is a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .
- The methods of application or experimental procedures involve the use of 2-(2-Oxopyrrolidin-1-yl)acetic acid as a reagent .
- The outcomes of these applications have led to the development of PDE4B inhibitors .
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Cosmetic Products
- 1-Pyrrolidineacetic Acid, which is structurally similar to 2-(Pyrrolidin-1-yl)acetic acid, is used in cosmetic products such as wrinkle-preventive/ameliorating products .
- The methods of application or experimental procedures involve the use of 1-Pyrrolidineacetic Acid as a reactant and reagent in organic reactions .
- The outcomes of these applications have led to the development of cosmetic products .
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Synthesis of Antitumor Agents
- The pyrrolidine-2-one scaffold, which can be synthesized from 2-(Pyrrolidin-1-yl)acetic acid, is a structural feature recurrent in antitumor agents .
- The methods of application or experimental procedures involve the synthesis of novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .
- The outcomes of these applications have led to the development of novel derivatives with antitumor activity .
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Reagent in Organic Reactions
- 1-Pyrrolidineacetic Acid, which is structurally similar to 2-(Pyrrolidin-1-yl)acetic acid, is a useful reactant and reagent in organic reactions .
- The methods of application or experimental procedures involve the use of 1-Pyrrolidineacetic Acid as a reactant and reagent in various organic reactions .
- The outcomes of these applications have led to the synthesis of various organic compounds .
Safety And Hazards
Future Directions
The pyrrolidine ring, a key feature of “2-(Pyrrolidin-1-yl)acetic acid”, is widely used in drug discovery due to its potential for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . This suggests that “2-(Pyrrolidin-1-yl)acetic acid” and its derivatives could have significant potential in the development of new drugs.
properties
IUPAC Name |
2-pyrrolidin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNXMNCBXHYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328861 | |
Record name | pyrrolidin-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)acetic acid | |
CAS RN |
37386-15-5 | |
Record name | pyrrolidin-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37386-15-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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